

# BIIB028 vs 17-AAG Hsp90 inhibitors

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## Compound Focus: Biib-028

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## BIIB028 vs. 17-AAG at a Glance

Feature	BIIB028	17-AAG (Tanespimycin)
Chemical Class	Synthetic, non-ansamycin [1]	Ansamycin (benzoquinone derivative) [2] [3]
Mechanism	Prodrug converted to active metabolite CF2772; binds N-terminal ATP-binding site of Hsp90 [1]	Binds competitively to the N-terminal ATP-binding site of Hsp90 [2]
Clinical Phase	Phase I [1]	Multiple Phase I-III trials [3]
Maximum Tolerated Dose (MTD)	144 mg/m <sup>2</sup> (IV, twice weekly) [1]	Varies by formulation and schedule (e.g., 220 mg/m <sup>2</sup> weekly for some formulations) [3]
Common Toxicities (Grade 1-2)	Fatigue (46%), diarrhea (44%), nausea (44%), vomiting (29%), hot flushes [1]	Hepatotoxicity, nausea, vomiting, diarrhea, fatigue [3]
Dose-Limiting Toxicities (DLTs)	Syncope, fatigue [1]	Hepatotoxicity, among others [3]

Feature	BIIB028	17-AAG (Tanespimycin)
Key Pharmacodynamic Effect	Increased Hsp70 in PBMCs; decreased circulating HER2-ECD [1]	Degradation of client proteins (e.g., HER2, B-Raf); induction of Hsp70 [3]
Antitumor Activity	Stable disease $\geq 24$ weeks in 12% of patients [1]	Clinical activity observed in HER2+ breast cancer, melanoma, etc. [3]
Major Clinical Limitation	Limited single-agent efficacy in advanced solid tumors [1] [4]	Hepatotoxicity, poor solubility, induction of heat shock response [3]

## Detailed Experimental Data and Context

### Clinical Trial Designs and Key Findings

The data in the table comes primarily from a Phase I study for each compound.

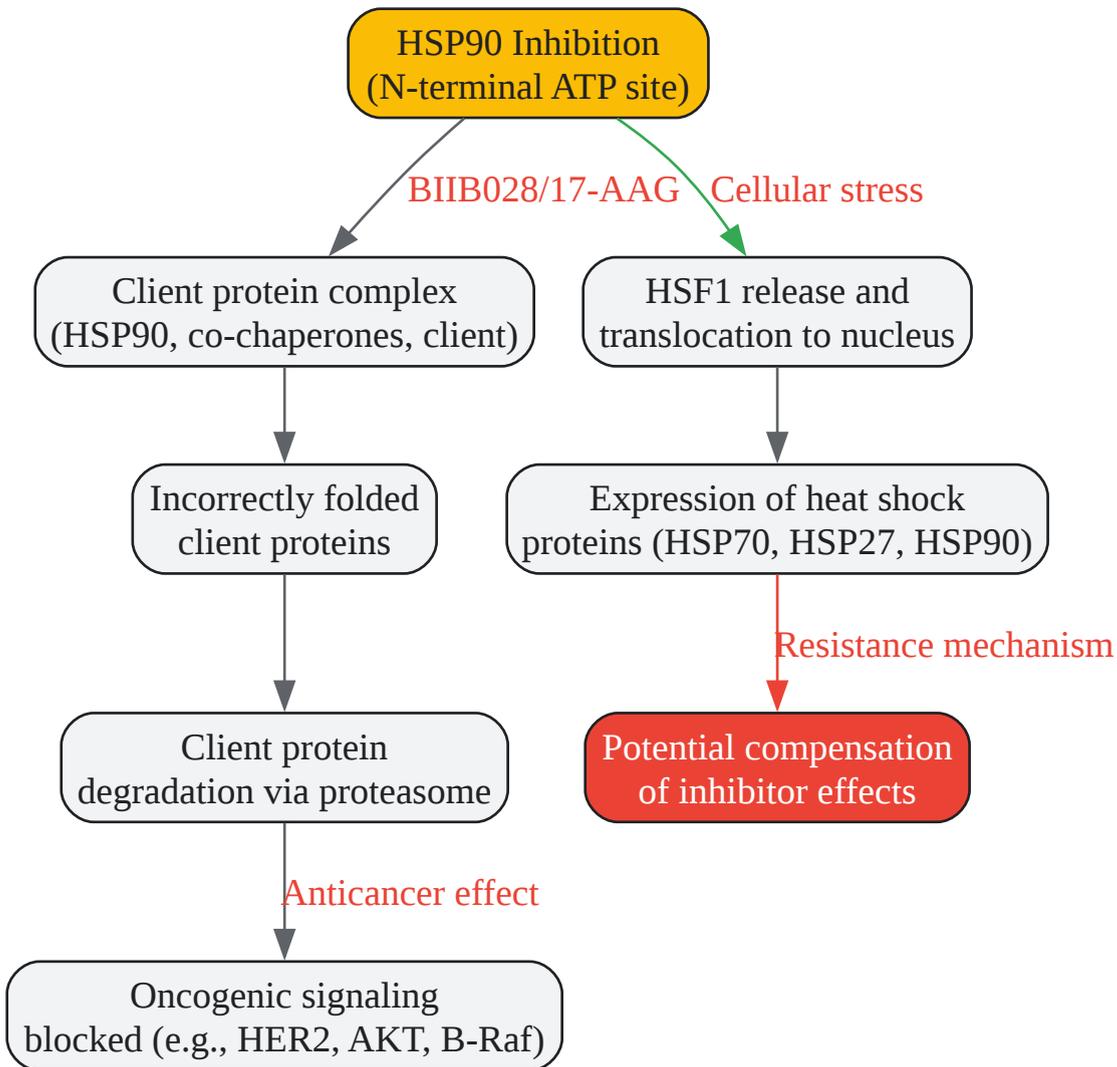
- BIIB028 Phase I Study:** This trial enrolled patients with advanced solid tumors. BIIB028 was administered intravenously twice a week in 21-day cycles. The study established a **Maximum Tolerated Dose (MTD) of 144 mg/m<sup>2</sup>** and a recommended Phase II dose of 100 mg/m<sup>2</sup>. Pharmacodynamic analyses confirmed target engagement by showing a **dose-dependent increase in Hsp70** in peripheral blood mononuclear cells and a decrease in circulating human epidermal growth factor receptor 2 (HER2) extracellular domain at doses  $\geq 48$  mg/m<sup>2</sup>. While no partial or complete responses were observed, **12% of patients achieved stable disease for at least 24 weeks** [1].
- 17-AAG Clinical Experience:** As one of the first Hsp90 inhibitors extensively tested, 17-AAG has been in numerous clinical trials. Its development highlighted both its potential and its challenges. It demonstrated clinical activity, particularly in **HER2-positive breast cancer and melanoma**, by degrading key oncogenic client proteins like HER2 and B-Raf. However, its utility was limited by **hepatotoxicity and poor aqueous solubility**, which complicated drug formulation and dosing [3].

### Mechanisms of Action and Resistance

Both drugs inhibit Hsp90 by binding to its N-terminal domain, but they belong to different chemical classes and have distinct properties.

- **Hsp90's Role in Cancer:** Hsp90 is a molecular chaperone that stabilizes numerous "client proteins" crucial for cancer cell survival, proliferation, and evolution. These clients include HER2, EGFR, AKT, B-Raf, and HIF-1 $\alpha$  [2] [5] [6]. Cancer cells are particularly reliant on Hsp90, making it an attractive drug target.
- **A Common Challenge: The Heat Shock Response:** A significant mechanism that limits the efficacy of many N-terminal Hsp90 inhibitors, including 17-AAG, is the induction of the heat shock response. Inhibiting Hsp90 leads to the activation of heat shock factor 1 (HSF1), which in turn upregulates the expression of other heat shock proteins, including Hsp90 itself and Hsp70. This compensatory response can counteract the antitumor effects of the drug and has been a major hurdle in their clinical development [7] [3].

The following diagram illustrates the mechanism of N-terminal Hsp90 inhibitors and the resultant heat shock response.



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## The Evolution of Hsp90 Inhibitors

The journey of Hsp90 inhibitors explains the context in which BIIB028 was developed.

- **First-Generation (17-AAG):** 17-AAG proved the "druggability" of Hsp90 but faced challenges with toxicity, solubility, and induction of the heat shock response [3].
- **Next-Generation (BIIB028):** Compounds like BIIB028 were designed as fully synthetic inhibitors to improve upon the pharmacological properties of ansamycins. They were intended to have better potency, solubility, and toxicity profiles [8]. Despite these improvements, the clinical activity of BIIB028 and other second-generation inhibitors as single agents against advanced cancers remained modest, suggesting limitations intrinsic to the target itself [4].

- **Future Directions - Isoform-Selective Inhibitors:** Recent research is focused on developing inhibitors that selectively target specific isoforms of Hsp90 (e.g., Hsp90 $\beta$ , GRP94, TRAP1). The rationale is that the common toxicities of pan-inhibitors (like 17-AAG and BIIB028), such as **ocular and cardiotoxicity, have been attributed to the inhibition of the Hsp90 $\alpha$  isoform**. Hsp90 $\beta$ -selective inhibitors are showing promise in pre-clinical studies for maintaining anti-cancer efficacy while avoiding these detrimental side effects [7].

## Key Takeaways for Researchers

- **BIIB028** represents a synthetic, next-generation Hsp90 inhibitor with a confirmed pharmacodynamic profile and a manageable safety window, though its single-agent efficacy in advanced tumors was limited.
- **17-AAG** is a prototypic, first-in-class ansamycin inhibitor that validated Hsp90 as a target in oncology but is hampered by hepatotoxicity, solubility issues, and a strong induction of the compensatory heat shock response.
- The field is evolving toward **isoform-selective inhibition** and **rational combination therapies** (e.g., with chemotherapy, targeted agents, or immunotherapy) to overcome the limitations of pan-Hsp90 inhibition and achieve more durable disease control [7] [4].

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